3-(3,4-dichlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of a dichlorophenyl group, a phenyl group, and a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with a triazoloazepine precursor under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antibacterial and anticancer properties .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, 3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENOL)
- **3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ACETONITRILE)
Uniqueness
What sets 3-(3,4-DICHLOROPHENYL)-1-PHENYL-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA apart from similar compounds is its unique combination of functional groups. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H21Cl2N5O |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C21H21Cl2N5O/c22-17-11-10-15(13-18(17)23)24-21(29)28(16-7-3-1-4-8-16)14-20-26-25-19-9-5-2-6-12-27(19)20/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,24,29) |
InChI Key |
KXURMIGWWSNFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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